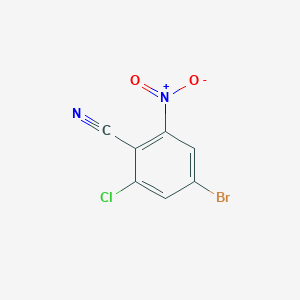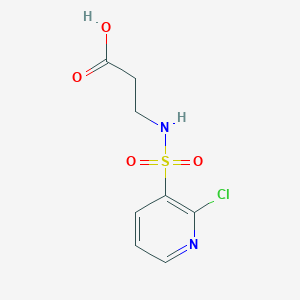
4-Bromo-2-chloro-6-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and nitro functional groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-6-nitrobenzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction yields 4-bromo-2-chlorobenzonitrile, which can then be nitrated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to handle hazardous reagents and ensure the safety and efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for substitution reactions.
Reduction: Common reducing agents include iron, acetic acid, and stannous chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of 4-bromo-2-chloro-6-aminobenzonitrile.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
4-Bromo-2-chloro-6-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Similar structure but lacks the nitro group.
1-Bromo-4-nitrobenzene: Contains a nitro group but lacks the nitrile and chlorine groups.
6-Chloro-2-nitrobenzonitrile: Similar structure but with different positions of the substituents.
Uniqueness
4-Bromo-2-chloro-6-nitrobenzonitrile is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
4-bromo-2-chloro-6-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUKEUGFEDLVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate](/img/structure/B2713012.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)
![methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate](/img/structure/B2713016.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)
![{1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE](/img/structure/B2713023.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2713024.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)
![7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713033.png)

